(5Z)-5-{5-bromo-2-[(3-fluorobenzyl)oxy]benzylidene}-3-propyl-2-thioxoimidazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a synthetic organic compound with a complex structure It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the 5-bromo-2-[(3-fluorophenyl)methoxy]benzaldehyde, which is then reacted with 3-propyl-2-sulfanylidenimidazolidin-4-one under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, pH levels, and the presence of catalysts. For example, oxidation reactions may be performed at elevated temperatures with acidic or basic catalysts, while reduction reactions often occur at room temperature under inert atmospheres.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and various substituted derivatives. These products can be further utilized in different applications, depending on their chemical properties.
Scientific Research Applications
(5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biomolecules, such as proteins and nucleic acids. It may serve as a probe or inhibitor in various biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, the compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-5-({5-BROMO-2-[(3-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
- (5Z)-5-({5-BROMO-2-[(3-METHYLPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (5Z)-5-({5-BROMO-2-[(3-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-3-PROPYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE lies in the presence of the fluorine atom, which imparts distinct chemical properties, such as increased lipophilicity and metabolic stability. This makes the compound particularly valuable in medicinal chemistry, where these properties can enhance the efficacy and bioavailability of potential drugs.
Properties
Molecular Formula |
C20H18BrFN2O2S |
---|---|
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(5Z)-5-[[5-bromo-2-[(3-fluorophenyl)methoxy]phenyl]methylidene]-3-propyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C20H18BrFN2O2S/c1-2-8-24-19(25)17(23-20(24)27)11-14-10-15(21)6-7-18(14)26-12-13-4-3-5-16(22)9-13/h3-7,9-11H,2,8,12H2,1H3,(H,23,27)/b17-11- |
InChI Key |
FAHNHKAKZINZPL-BOPFTXTBSA-N |
Isomeric SMILES |
CCCN1C(=O)/C(=C/C2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)/NC1=S |
Canonical SMILES |
CCCN1C(=O)C(=CC2=C(C=CC(=C2)Br)OCC3=CC(=CC=C3)F)NC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.